Cas no 306935-48-8 (3H-1,2,4-Triazole-3-thione,2,4-dihydro-4-(2-propen-1-yl)-5-(6-quinolinyl)-)

3H-1,2,4-Triazole-3-thione,2,4-dihydro-4-(2-propen-1-yl)-5-(6-quinolinyl)- structure
306935-48-8 structure
Product Name:3H-1,2,4-Triazole-3-thione,2,4-dihydro-4-(2-propen-1-yl)-5-(6-quinolinyl)-
CAS-nummer:306935-48-8
MF:C14H12N4S
MW:268.336880683899
CID:300115
PubChem ID:2735277
Update Time:2025-04-19

3H-1,2,4-Triazole-3-thione,2,4-dihydro-4-(2-propen-1-yl)-5-(6-quinolinyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • 3H-1,2,4-Triazole-3-thione,2,4-dihydro-4-(2-propen-1-yl)-5-(6-quinolinyl)-
    • 4-ALLYL-5-(QUINOL-6-YL)-1,2,4-TRIAZOLE-3-THIOL
    • 4-allyl-5-quinolin-6-yl-4H-1,2,4-triazole-3-thiol
    • 4-prop-2-enyl-3-quinolin-6-yl-1H-1,2,4-triazole-5-thione
    • 4-(Allyl)-5-(quinol-6-yl)-1,2,4-triazole-3-thiol
    • HMS556K18
    • 306935-48-8
    • J-514291
    • cid_2735277
    • 4-Allyl-5-(quinolin-6-yl)-4H-1,2,4-triazole-3-thiol
    • BDBM80298
    • HMS2785K05
    • 4-prop-2-enyl-3-(6-quinolinyl)-1H-1,2,4-triazole-5-thione
    • CHEMBL1417267
    • DTXSID00370654
    • A820519
    • MLS000860902
    • 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(2-propen-1-yl)-5-(6-quinolinyl)-
    • CCG-248370
    • FT-0617413
    • 4-allyl-3-(6-quinolyl)-1H-1,2,4-triazole-5-thione
    • 4-(Prop-2-en-1-yl)-5-(quinolin-6-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
    • Maybridge1_005342
    • SMR000459686
    • Inchi: 1S/C14H12N4S/c1-2-8-18-13(16-17-14(18)19)11-5-6-12-10(9-11)4-3-7-15-12/h2-7,9H,1,8H2,(H,17,19)
    • InChI-sleutel: CEZAONSETAZGPW-UHFFFAOYSA-N
    • LACHT: S=C1NN=C(C2C=CC3C(=CC=CN=3)C=2)N1CC=C

Berekende eigenschappen

  • Exacte massa: 268.07800
  • Monoisotopische massa: 268.078
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 3
  • Complexiteit: 406
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 72.6A^2
  • XLogP3: 2.5

Experimentele eigenschappen

  • Dichtheid: 1.3
  • Smeltpunt: 211 °C
  • Kookpunt: 409.9°Cat760mmHg
  • Vlampunt: 201.7°C
  • Brekindex: 1.704
  • PSA: 82.40000
  • LogboekP: 2.96800
  • Gevoeligheid: Stench

3H-1,2,4-Triazole-3-thione,2,4-dihydro-4-(2-propen-1-yl)-5-(6-quinolinyl)- Beveiligingsinformatie

Aanbevolen leveranciers
Zhejiang Brunova Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd